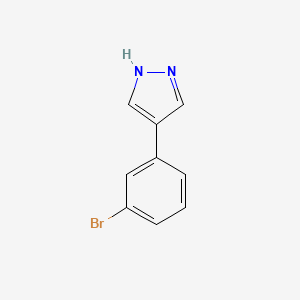

4-(3-bromophenyl)-1H-pyrazole

Overview

Description

The compound 4-(3-bromophenyl)-1H-pyrazole is a derivative of the pyrazole class, characterized by a bromine atom substituted on the phenyl ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the bromine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using oxidative cyclization with copper acetate as a catalyst . The synthesis process can be sensitive to reaction conditions, such as temperature, solvent, and the nature of the substituents, which can lead to the formation of different isomers or related compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of halogenated pyrazole isomers have been established by X-ray diffraction, revealing the orientation of the phenyl ring and the interactions within the crystal lattice . The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data . These studies provide insights into the conformational preferences and electronic distribution within the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom, in particular, can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. The reactivity of the pyrazole ring itself can lead to tautomerism, as observed in 4-bromo substituted 1H-pyrazoles, where the tautomer present in the solid state is the 3-bromo one . The study of these reactions is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. Vibrational spectroscopy studies provide information on the bonding features and molecular vibrations . The electronic absorption spectra and solvatochromic behavior can reveal the influence of solvent polarity on the photophysical properties . Theoretical calculations, such as HOMO-LUMO analysis and molecular electrostatic potential, help in understanding the charge distribution and electronic properties, which are important for assessing the potential of these compounds in nonlinear optics and as pharmaceutical agents .

Scientific Research Applications

1. Anticancer Activity

4-(3-bromophenyl)-1H-pyrazole derivatives exhibit significant potential in cancer treatment. For example, some synthesized derivatives have shown notable cytotoxic activity against diverse tumor cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. These derivatives were synthesized using different reaction routes starting from chalcones and dicarbonitrile derivatives derived from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (Srour et al., 2018). Another study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives that demonstrated maximum cytotoxic effects against breast cancer and leukemic cells, highlighting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

2. Structural and Spectral Analysis

Structural and spectral analyses of this compound derivatives have been conducted to understand their properties better. For example, N-substituted pyrazolines derived from this compound have been characterized by X-ray single crystal structure determination. These studies provide valuable insights into the molecular structure and potential applications of these compounds (Loh et al., 2013). In another study, fluorescence properties of pyrazoline derivatives were examined, revealing their potential in applications requiring fluorescent compounds (Ibrahim et al., 2016).

3. Nonlinear Optical Studies

This compound derivatives have also been studied for their nonlinear optical properties. For example, the synthesis and characterization of a specific crystal demonstrated its stability and potential for intramolecular charge transfer, indicating considerable nonlinear optical properties. Such properties are essential in the development of materials for photonics and optoelectronics (Tamer et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .

Mode of Action

4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Result of Action

The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .

properties

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJALWCDYPLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375470 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916792-28-4 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

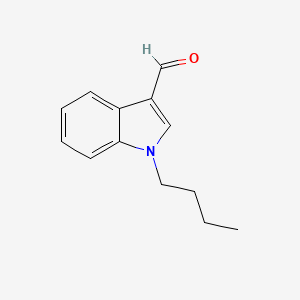

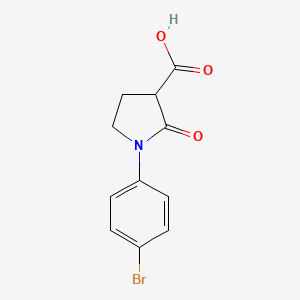

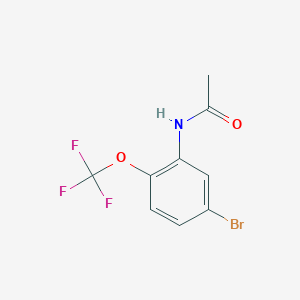

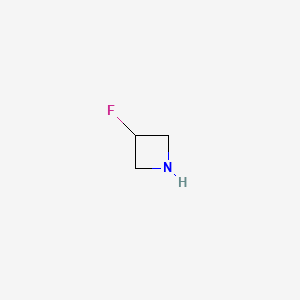

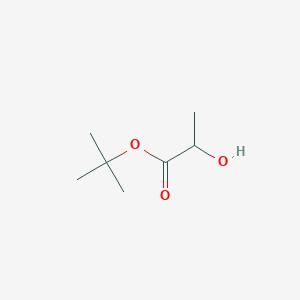

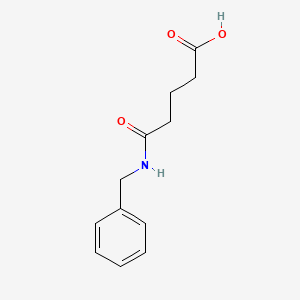

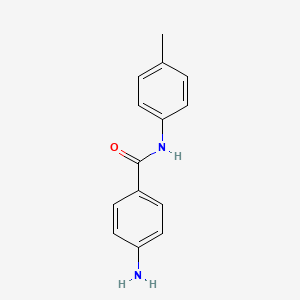

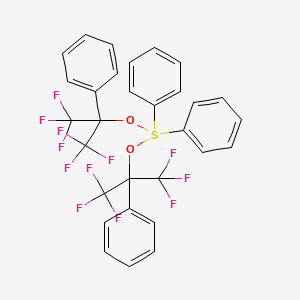

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)